tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2,6-dioxopiperidine and benzimidazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include tert-butyl chloroformate, piperidine, and various catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Substitution reactions can occur at various positions on the pyridine and benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating biological mechanisms at the molecular level .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in treating various diseases .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
Uniqueness: The uniqueness of tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate lies in its combination of functional groups and structural complexity. This makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C23H28N4O5 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C23H28N4O5/c1-23(2,3)32-22(31)26-12-10-14(11-13-26)15-6-5-7-16-19(15)25(4)21(30)27(16)17-8-9-18(28)24-20(17)29/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,28,29) |
InChI Key |
CEEGGUZBDXLBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C3C(=CC=C2)N(C(=O)N3C)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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